2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Overview
Description
2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolethione ring fused with a benzodioxin moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the reaction of 1,4-benzodioxane-6-amine with thiazolethione precursors under controlled conditions. One common method includes the use of 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield intermediate compounds, which are then further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thioethers and other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases such as potassium carbonate or sodium hydride are typical.
Major Products
The major products formed from these reactions include various substituted thiazolethiones and benzodioxin derivatives, which can be further utilized in different applications.
Scientific Research Applications
2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Compared to similar compounds, 2(3H)-Thiazolethione, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)- stands out due to its unique combination of the thiazolethione and benzodioxin moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3H-1,3-thiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c15-11-12-8(6-16-11)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5-6H,3-4H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMZEUZOUXOYPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=S)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198716 | |
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159979-45-9 | |
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159979-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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